Cas no 497061-06-0 (2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione)
![2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione structure](https://ja.kuujia.com/images/noimg.png)
2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
-
2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-7678-1MG |
2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione |
497061-06-0 | >90% | 1mg |
£37.00 | 2023-09-09 | |
A2B Chem LLC | AI80169-10mg |
2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione |
497061-06-0 | >90% | 10mg |
$240.00 | 2024-04-19 | |
Key Organics Ltd | MS-7678-0.5G |
2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione |
497061-06-0 | >90% | 0.5g |
£385.00 | 2023-09-09 | |
Key Organics Ltd | MS-7678-10MG |
2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione |
497061-06-0 | >90% | 10mg |
£63.00 | 2023-09-09 | |
Key Organics Ltd | MS-7678-20MG |
2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione |
497061-06-0 | >90% | 20mg |
£76.00 | 2023-04-20 | |
A2B Chem LLC | AI80169-1mg |
2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione |
497061-06-0 | >90% | 1mg |
$201.00 | 2024-04-19 | |
Key Organics Ltd | MS-7678-5MG |
2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione |
497061-06-0 | >90% | 5mg |
£46.00 | 2023-09-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00927036-1g |
2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione |
497061-06-0 | 90% | 1g |
¥2394.0 | 2024-04-18 | |
A2B Chem LLC | AI80169-5mg |
2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione |
497061-06-0 | >90% | 5mg |
$214.00 | 2024-04-19 |
2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dioneに関する追加情報
Introduction to 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione (CAS No. 497061-06-0)
2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione (CAS No. 497061-06-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indenones and is characterized by its unique structural features, which include a substituted indanone core and an acetylphenylamino moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is particularly noteworthy due to its conjugated system and the presence of multiple functional groups. The indanone core provides a rigid framework that can influence the compound's conformational flexibility and stability. The acetylphenylamino group, on the other hand, introduces additional reactivity and can participate in various chemical reactions, making this compound a valuable scaffold for drug discovery.
Recent studies have explored the potential of 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione in various biological contexts. One of the key areas of interest is its anti-inflammatory properties. In vitro experiments have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another significant area of research is the compound's anticancer activity. Preclinical studies have demonstrated that 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. Mechanistic studies have revealed that this compound can induce apoptosis through the activation of caspase-dependent pathways and the modulation of cell cycle progression. These findings highlight its potential as a lead compound for the development of novel anticancer agents.
In addition to its anti-inflammatory and anticancer properties, 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione has also been investigated for its neuroprotective effects. Animal models have shown that this compound can reduce neuronal damage and improve cognitive function in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these effects is thought to involve the inhibition of oxidative stress and the modulation of neuroinflammatory responses.
The synthesis of 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione has been optimized using various synthetic routes to improve yield and purity. One common approach involves the condensation of 2-acetylindanone with 3-acetylbenzaldoxime in the presence of a suitable catalyst. This method provides a scalable and efficient route for the preparation of this compound on both laboratory and industrial scales.
To further enhance its therapeutic potential, researchers are exploring various modifications to the structure of 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione. These modifications aim to improve pharmacokinetic properties such as solubility, stability, and bioavailability. For example, introducing hydrophilic groups or forming prodrugs can enhance the compound's ability to cross biological membranes and reach target tissues more effectively.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione in human subjects. Preliminary results from phase I trials have shown promising outcomes with no major adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione (CAS No. 497061-06-0) represents a promising candidate for the development of novel therapeutics in multiple disease areas. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences.
497061-06-0 (2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione) 関連製品
- 1600375-81-2(2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine)
- 1563409-36-8(3-(4-chloro-2-methylphenyl)prop-2-en-1-ol)
- 1428367-46-7(3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-1-(2-methylphenyl)urea)
- 1805704-25-9(1-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one)
- 2138240-76-1(1-(5-Bromo-2-fluorophenyl)-2,4-dimethylbenzene)
- 1384429-34-8(1-(2-methylpropyl)cyclopentylmethanamine)
- 222842-90-2((S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid)
- 1909320-32-6(1-benzylpiperidine-3-thiol hydrochloride)
- 113872-16-5(1H-Imidazole-5-propanoic Acid Hydrazide)
- 2230789-89-4((1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis)
